molecular formula C13H16O3 B12636425 Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-

Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-

Cat. No.: B12636425
M. Wt: 220.26 g/mol
InChI Key: TZVSXTUPPUIIRO-UHFFFAOYSA-N
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Description

Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro-: is a complex organic compound characterized by its spirocyclic structure, which includes a benzoxepin and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol: A similar compound with slight structural variations.

    Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro-: Another variant with different substituents.

Uniqueness

The uniqueness of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

spiro[4,5-dihydro-3H-1-benzoxepine-2,2'-oxolane]-7-ol

InChI

InChI=1S/C13H16O3/c14-11-4-5-12-10(9-11)3-1-6-13(16-12)7-2-8-15-13/h4-5,9,14H,1-3,6-8H2

InChI Key

TZVSXTUPPUIIRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC3(C1)CCCO3

Origin of Product

United States

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